molecular formula C19H18N2O2 B10874925 N-[(2-methylquinolin-4-yl)methyl]-2-phenoxyacetamide

N-[(2-methylquinolin-4-yl)methyl]-2-phenoxyacetamide

Cat. No.: B10874925
M. Wt: 306.4 g/mol
InChI Key: HCGGGYWJQOEMGV-UHFFFAOYSA-N
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Description

N-[(2-methylquinolin-4-yl)methyl]-2-phenoxyacetamide is a synthetic organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-methylquinolin-4-yl)methyl]-2-phenoxyacetamide typically involves the reaction of 2-methylquinoline with phenoxyacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane. The resulting product is then purified using column chromatography to obtain the desired compound in high yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-[(2-methylquinolin-4-yl)methyl]-2-phenoxyacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[(2-methylquinolin-4-yl)methyl]-2-phenoxyacetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex quinoline derivatives.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.

    Medicine: Explored for its potential therapeutic effects in treating diseases such as malaria and bacterial infections.

    Industry: Utilized in the development of dyes, catalysts, and materials with specific properties

Mechanism of Action

The mechanism of action of N-[(2-methylquinolin-4-yl)methyl]-2-phenoxyacetamide involves its interaction with specific molecular targets. It is known to inhibit enzymes such as DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication. This inhibition leads to the disruption of bacterial cell division and ultimately results in bacterial cell death. Additionally, the compound may interact with other cellular pathways, contributing to its antimicrobial and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(2-methylquinolin-4-yl)methyl]-2-phenoxyacetamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its phenoxyacetamide moiety differentiates it from other quinoline derivatives, providing unique interactions with biological targets and enhancing its potential as a therapeutic agent .

Properties

Molecular Formula

C19H18N2O2

Molecular Weight

306.4 g/mol

IUPAC Name

N-[(2-methylquinolin-4-yl)methyl]-2-phenoxyacetamide

InChI

InChI=1S/C19H18N2O2/c1-14-11-15(17-9-5-6-10-18(17)21-14)12-20-19(22)13-23-16-7-3-2-4-8-16/h2-11H,12-13H2,1H3,(H,20,22)

InChI Key

HCGGGYWJQOEMGV-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC=C2C(=C1)CNC(=O)COC3=CC=CC=C3

Origin of Product

United States

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